molecular formula C7H7NO2 B038722 5-Methoxy-3-pyridinecarboxaldehyde CAS No. 113118-83-5

5-Methoxy-3-pyridinecarboxaldehyde

Cat. No.: B038722
CAS No.: 113118-83-5
M. Wt: 137.14 g/mol
InChI Key: YOVIXSRXKCZJRN-UHFFFAOYSA-N
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Description

5-Methoxy-3-pyridinecarboxaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a formyl group (-CHO) and the 5-position with a methoxy group (-OCH3). This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-Methoxynicotinaldehyde, is primarily used as a building block in biochemical research . It has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium homeostasis and blood pressure regulation.

Mode of Action

It’s known that it’s used in the wittig reaction, a key synthetic step in the creation of various heterocyclic aldehydes . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes.

Biochemical Pathways

The compound is involved in the synthesis of inhibitors of the aldosterone synthase pathway . Aldosterone synthase is an enzyme involved in the conversion of corticosterone to aldosterone, a hormone that regulates sodium and potassium balance in the body. By inhibiting this enzyme, the production of aldosterone can be reduced, potentially impacting conditions like hypertension and heart failure.

Pharmacokinetics

As a research compound, it’s primarily used in vitro for the synthesis of other compounds .

Result of Action

The primary result of the action of this compound is the synthesis of potent and selective inhibitors of aldosterone synthase . These inhibitors can potentially be used in the treatment of conditions like hypertension and heart failure, where the regulation of aldosterone is crucial.

Action Environment

The action of this compound is primarily observed in a laboratory setting, where it’s used as a building block for biochemical research . Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of the compound. For instance, it’s recommended to store the compound at 4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-pyridinecarboxaldehyde typically involves the formylation of 5-methoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxy-3-pyridinecarboxaldehyde is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also employed in the synthesis of bioactive molecules .

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the synthesis of advanced materials for electronic and optical applications .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-3-pyridinecarboxaldehyde is unique due to the specific positioning of the methoxy and formyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVIXSRXKCZJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450343
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-83-5
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-3-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-methoxypyridine (2.5 g, 13.3 mmol) in anhydrous diethyl ether cooled to −100° C. was added n-butyllithium (2.5M soln in hexanes: 5.85 mL, 14.6 mmol) dropwise whilst maintaining an internal temperature <−94° C. After subsequent stirring for 30 minutes, anhydrous DMF (1.34 mL, 17.3 mmol) was added and the reaction mixture allowed to warm to −60° C.. The solution was then poured into sat'd. aq. NaCl soln. and extracted with diethyl ether (3×100 mL), the ethereal phase dried (K2CO3), filtered and evaporated in vacuo. The residue was purified on silica gel eluting with a gradient of 0 to 30% EtOAc in hexanes to afford the title material as an oil.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-3-methoxypyridine. To a stirred solution of 2,5-dibromopyridine (2.188 g, 9.2 mmol) in anhydrous MeOH (10 mL) was added NaOMe (10 mL of 25% NaOMe in MeOH, 42 mmol). The mixture was refluxed for 3 days and then poured into a stirred cold aqueous 5% NaHCO3 (75 mL). The mixture was extracted with ether (4×10 mL) and the extracts were washed with brine (3×10 mL). The organic layer was dried (Na2SO4, anhydrous) and evaporated. The crude was purified by chromatography on silica gel with hexane: EtOAc (4:1˜2:1) as eluant, yielding 1.02 g of (61%) the title compound. 1H NMR (CD3OD): 8.17 (s, 1H), 8.12 (s, 1H), 7.24 (s, 1H), 3.74 (s, 3H).
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61%

Synthesis routes and methods IV

Procedure details

To an cooled solution (−78° C. internal temp) of 0.2 g of methyl 3-methoxypyrazine-2-carboxylate in 25 mL of toluene was added 3 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration under reduced pressure gave 0.2 g of (5-methoxypyridin-3-yl)methanol as an resin (MS (m+1)=140.1). The (5-methoxypyridin-3-yl)methanol (0.2 g) was taken up 10 mL of anhydrous acetonitrile and added to a stirred mixture of 0.5 g of periodic acid and 0.05 g of chromium (III) acetylacetonate in 10 mL of acetonitrile. After stirring for 5 hrs at room temperature, the mixture was concentrated on the rotovap and partitioned between 20 mL of saturated sodium carbonate and 3×50 mL of ethyl acetate. The combined extracts were dried over MgSO4 and concentrated under reduced pressure. The product was obtained as an orange-brown oil and was used without further purification: MS (m+1)=138.1.
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chromium (III) acetylacetonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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